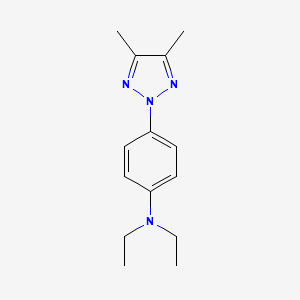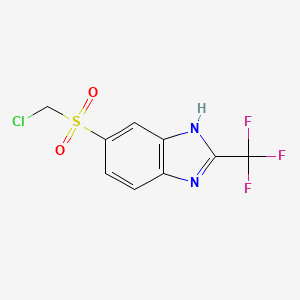
6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with chloromethanesulfonyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of the chloromethanesulfonyl and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethanesulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while coupling reactions could produce more complex aromatic compounds.
Applications De Recherche Scientifique
6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the chloromethanesulfonyl group can facilitate interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Trifluoromethyl)indole: Used in pharmaceutical intermediates and liquid crystal intermediates.
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: Used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for cognitive disorder treatments.
Uniqueness
6-(Chloromethanesulfonyl)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloromethanesulfonyl and trifluoromethyl groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
94410-64-7 |
|---|---|
Formule moléculaire |
C9H6ClF3N2O2S |
Poids moléculaire |
298.67 g/mol |
Nom IUPAC |
6-(chloromethylsulfonyl)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2O2S/c10-4-18(16,17)5-1-2-6-7(3-5)15-8(14-6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Clé InChI |
PXOLEXROHHKLQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)CCl)NC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


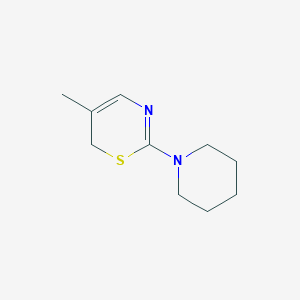
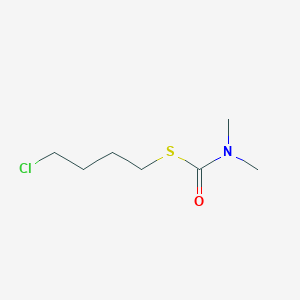

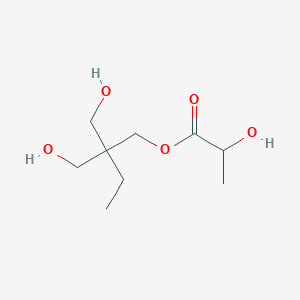
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
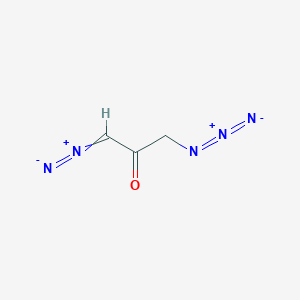
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)

![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
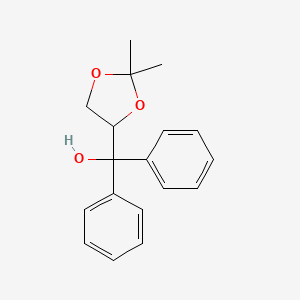
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)
